molecular formula C18H13N3O2 B12978166 8-(Indolin-5-yl)chromeno[7,8-d]imidazol-6(3H)-one CAS No. 1956355-04-6

8-(Indolin-5-yl)chromeno[7,8-d]imidazol-6(3H)-one

Cat. No.: B12978166
CAS No.: 1956355-04-6
M. Wt: 303.3 g/mol
InChI Key: ZACVWYBJOZRYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Indolin-5-yl)chromeno[7,8-d]imidazol-6(3H)-one is a complex heterocyclic compound that combines the structural features of indole, chromene, and imidazole. This unique combination of rings makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Indolin-5-yl)chromeno[7,8-d]imidazol-6(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of indole derivatives with chromene and imidazole intermediates under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-(Indolin-5-yl)chromeno[7,8-d]imidazol-6(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various alcohols or amines .

Scientific Research Applications

8-(Indolin-5-yl)chromeno[7,8-d]imidazol-6(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Indolin-5-yl)chromeno[7,8-d]imidazol-6(3H)-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition in medicinal applications or receptor modulation in biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Indolin-5-yl)chromeno[7,8-d]imidazol-6(3H)-one is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

1956355-04-6

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

8-(2,3-dihydro-1H-indol-5-yl)-3H-pyrano[2,3-e]benzimidazol-6-one

InChI

InChI=1S/C18H13N3O2/c22-15-8-16(11-1-3-13-10(7-11)5-6-19-13)23-18-12(15)2-4-14-17(18)21-9-20-14/h1-4,7-9,19H,5-6H2,(H,20,21)

InChI Key

ZACVWYBJOZRYBH-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC(=O)C4=C(O3)C5=C(C=C4)NC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.